molecular formula C11H22N2O B1491286 (2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2092098-42-3

(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol

Cat. No. B1491286
CAS RN: 2092098-42-3
M. Wt: 198.31 g/mol
InChI Key: DGRDDZOKXRRHQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol, also known as AENM, is a cyclic peptide that has been gaining traction in the scientific community due to its potential applications in a variety of fields. It is a small molecule that is composed of a cyclic peptide backbone, with an aminoethyl side chain, and a methanol group attached to the nitrogen atom. AENM has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, AENM has been found to have potential applications in drug delivery, gene therapy, and tissue engineering.

Scientific Research Applications

Anticonvulsant Properties

A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and related compounds were synthesized and tested for their anticonvulsant activity. These studies highlighted the potential of such compounds in managing seizures. Specifically, derivatives such as N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed promising results in seizure inhibition tests, indicating a direct link between the chemical structure of these compounds and their anticonvulsant efficacy. The presence and position of methyl or trifluoromethyl groups, as well as the size and attachment manner of the cycloalkyl system, were found to significantly impact anticonvulsant activity J. Obniska, K. Kamiński, 2006.

Synthesis and Physicochemical Properties

Further exploration into the synthesis and physicochemical properties of azaspiro compounds has been conducted, revealing their utility in developing anticonvulsant drugs. The synthesis processes often involve the creation of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane, which are then evaluated for their anticonvulsant properties. Such studies not only contribute to understanding the structural requirements for anticonvulsant activity but also offer insights into the physicochemical characteristics essential for drug design J. Obniska, Agnieszka Dzierżawska-Majewska, A. Zagórska, P. Zajdel, J. Karolak‐Wojciechowska, 2005.

Photochemical Transformations

Investigations into the photochemical behavior of related compounds have unveiled unique reactions, such as the transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol to yield four β-lactam compounds. These photochemical transformations present new pathways for synthesizing structurally complex and potentially bioactive β-lactams, demonstrating the versatility of azaspiro compounds as chemical intermediates N. Marubayashi, Takayuki Ogawa, T. Kuroita, T. Hamasaki, I. Ueda, 1992.

properties

IUPAC Name

[2-(2-aminoethyl)-2-azaspiro[4.4]nonan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-5-6-13-7-10(8-14)11(9-13)3-1-2-4-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRDDZOKXRRHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 2
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 3
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 4
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 5
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 6
(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol

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